6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused pyrrole and pyridine ring system, with a methyl group at the 6-position and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the nitration of 6-methyl-1H-pyrrolo[2,3-b]pyridine. The nitration reaction typically employs concentrated nitric acid and sulfuric acid as reagents, with the reaction being carried out at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: The methyl group at the 6-position can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 6-Methyl-3-amino-1H-pyrrolo[2,3-b]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 6-Carboxy-3-nitro-1H-pyrrolo[2,3-b]pyridine or 6-formyl-3-nitro-1H-pyrrolo[2,3-b]pyridine.
Scientific Research Applications
6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, particularly targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biological Studies: Its derivatives are studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, as a kinase inhibitor, it binds to the ATP-binding site of FGFRs, preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and metastasis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: The parent compound without the methyl and nitro substituents.
6-Methyl-1H-pyrrolo[2,3-b]pyridine: Lacks the nitro group at the 3-position.
3-Nitro-1H-pyrrolo[2,3-b]pyridine: Lacks the methyl group at the 6-position.
Uniqueness
6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the methyl and nitro groups, which confer distinct electronic and steric properties
Properties
IUPAC Name |
6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-3-6-7(11(12)13)4-9-8(6)10-5/h2-4H,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFYYCGQWQPDFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CN2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440672 |
Source
|
Record name | 6-Methyl-3-nitro-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178269-03-9 |
Source
|
Record name | 6-Methyl-3-nitro-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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